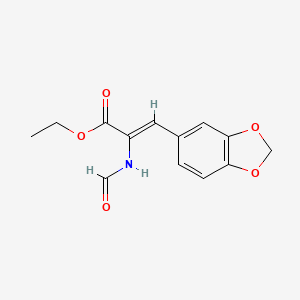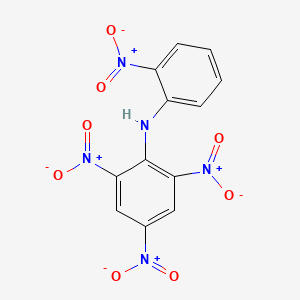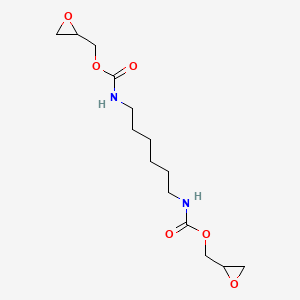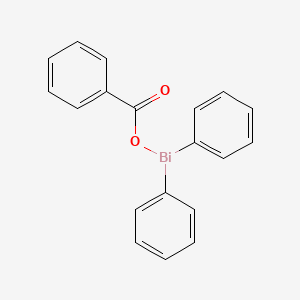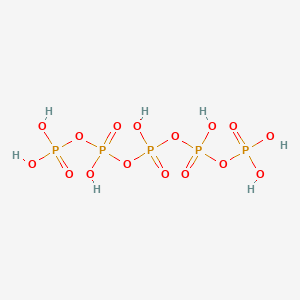
Pentaphosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaphosphoric acid is a polyphosphoric acid with the chemical formula H₆P₅O₁₆ It is a strong acid known for its high reactivity and ability to form stable complexes with various metal ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentaphosphoric acid can be synthesized through the controlled hydrolysis of phosphorus pentoxide (P₂O₅) in the presence of water. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{P}_2\text{O}_5 + 3\text{H}_2\text{O} \rightarrow \text{H}_6\text{P}5\text{O}{16} ]
Industrial Production Methods
In industrial settings, this compound is produced by the thermal dehydration of orthophosphoric acid (H₃PO₄). This process involves heating orthophosphoric acid to high temperatures, leading to the formation of polyphosphoric acids, including this compound. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pentaphosphoric acid undergoes various chemical reactions, including:
Condensation Reactions: It can react with alcohols to form esters.
Hydrolysis: It can be hydrolyzed to form orthophosphoric acid and other lower polyphosphoric acids.
Complexation: It forms stable complexes with metal ions, which are useful in various applications.
Common Reagents and Conditions
Alcohols: Used in esterification reactions.
Water: Used in hydrolysis reactions.
Metal Salts: Used in complexation reactions.
Major Products
Esters: Formed from condensation reactions with alcohols.
Orthophosphoric Acid: Formed from hydrolysis.
Metal Complexes: Formed from reactions with metal salts.
Applications De Recherche Scientifique
Pentaphosphoric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic and inorganic compounds.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of flame retardants, corrosion inhibitors, and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of pentaphosphoric acid involves its ability to donate protons (H⁺ ions) and form stable complexes with metal ions. This proton-donating ability makes it a strong acid, capable of catalyzing various chemical reactions. The formation of metal complexes is facilitated by the multiple oxygen atoms in its structure, which can coordinate with metal ions, stabilizing them and enhancing their reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Orthophosphoric Acid (H₃PO₄): A simpler phosphoric acid with fewer phosphorus atoms.
Pyrophosphoric Acid (H₄P₂O₇): Contains two phosphorus atoms and is less complex than pentaphosphoric acid.
Triphosphoric Acid (H₅P₃O₁₀): Contains three phosphorus atoms and is an intermediate between orthophosphoric acid and this compound.
Uniqueness
This compound is unique due to its higher phosphorus content and ability to form more complex structures compared to simpler phosphoric acids. This makes it particularly useful in applications requiring strong acidity and complexation capabilities.
Propriétés
Numéro CAS |
12395-97-0 |
|---|---|
Formule moléculaire |
H7O16P5 |
Poids moléculaire |
417.92 g/mol |
Nom IUPAC |
bis[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/H7O16P5/c1-17(2,3)13-19(7,8)15-21(11,12)16-20(9,10)14-18(4,5)6/h(H,7,8)(H,9,10)(H,11,12)(H2,1,2,3)(H2,4,5,6) |
Clé InChI |
QTPILKSJIOLICA-UHFFFAOYSA-N |
SMILES canonique |
OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



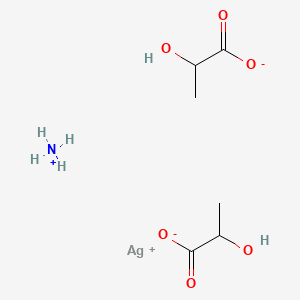
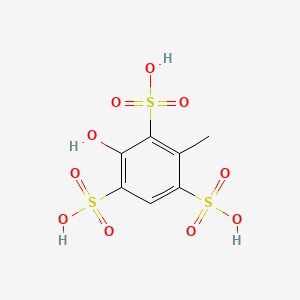




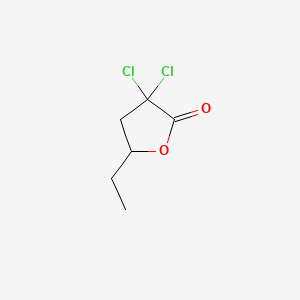
![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)

